molecular formula C16H34I2N6 B12728158 N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,6-hexanediamine dihydriodide CAS No. 82911-01-1

N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,6-hexanediamine dihydriodide

Cat. No.: B12728158
CAS No.: 82911-01-1
M. Wt: 564.29 g/mol
InChI Key: ZYOSBGSWLIBEJH-UHFFFAOYSA-N
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Description

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,6-hexanediamine dihydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of diazepine rings and a hexanediamine backbone, making it a subject of interest in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,6-hexanediamine dihydriodide typically involves the reaction of 1,6-hexanediamine with 4,5,6,7-tetrahydro-1H-1,3-diazepine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydriodide form.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,6-hexanediamine dihydriodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The diazepine rings can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are tailored to the specific type of reaction being carried out, with considerations for temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in substituted diazepine derivatives.

Scientific Research Applications

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,6-hexanediamine dihydriodide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,6-hexanediamine dihydriodide involves its interaction with specific molecular targets and pathways. The diazepine rings may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide
  • N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)butane-1,4-diamine dihydriodide
  • N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)octane-1,8-diamine dihydriodide

Uniqueness

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,6-hexanediamine dihydriodide is unique due to its specific hexanediamine backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

82911-01-1

Molecular Formula

C16H34I2N6

Molecular Weight

564.29 g/mol

IUPAC Name

N,N'-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)hexane-1,6-diamine;dihydroiodide

InChI

InChI=1S/C16H32N6.2HI/c1(3-9-17-15-19-11-5-6-12-20-15)2-4-10-18-16-21-13-7-8-14-22-16;;/h1-14H2,(H2,17,19,20)(H2,18,21,22);2*1H

InChI Key

ZYOSBGSWLIBEJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(NC1)NCCCCCCNC2=NCCCCN2.I.I

Origin of Product

United States

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